Alloxantin is a chemical compound with the molecular formula and a molecular weight of 266.14 g/mol. It is classified as a purine derivative and is closely related to alloxan, which is known for its role in diabetes research due to its ability to induce oxidative stress in pancreatic beta cells. Alloxantin itself is often studied for its redox properties and potential biological activities, including its involvement in generating reactive oxygen species.
Alloxantin can be sourced from various natural and synthetic pathways. It is primarily derived from uric acid through several oxidation and reduction reactions. The compound falls under the category of nitrogen-containing heterocycles, specifically purines, due to its structural characteristics.
Alloxantin can be synthesized through multiple methods:
The industrial production of alloxantin typically emphasizes the large-scale oxidation of uric acid or alloxan, ensuring controlled reaction conditions to maximize yield and purity. The synthesis processes are carefully monitored to avoid side reactions that could lead to impurities.
Alloxantin's structure consists of a fused ring system typical of purines, featuring two nitrogen atoms in the ring structure. The compound exists in equilibrium with its reduction partner, dialuric acid, and its oxidation product, alloxan. This equilibrium is crucial for understanding its biological activity and interactions.
Alloxantin undergoes various chemical reactions that highlight its redox properties:
The reactions involving alloxantin are often studied using spectroscopic techniques, such as UV spectroscopy, to investigate its interactions with enzymes like xanthine oxidase. Electrochemical methods are also employed to analyze its redox behavior.
The mechanism of action for alloxantin primarily revolves around its ability to generate reactive oxygen species through the oxidation-reduction cycle involving alloxan and dialuric acid. This process contributes to oxidative stress in biological systems, which can lead to cellular damage.
Alloxantin has several scientific uses:
Alloxantin (systematic name: 5,5'-dihydroxy-5H,5'H-[4,4'-bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H)-hexone dihydrate) is a dimeric derivative formed through the reductive coupling of two alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) molecules. Its molecular formula is C₈H₆N₄O₈·2H₂O, with a molar mass of 322.19 g/mol [3]. The core structure consists of two pyrimidine rings connected at C5-C5' positions, creating a centrosymmetric molecule. This dimerization occurs via hydrogen sulfide (H₂S)-mediated partial reduction of alloxan, establishing a C5-C5' single bond and enabling extensive conjugation [1] [6].
Alloxantin exhibits tautomeric equilibria due to its polycarbonyl structure. The predominant form in the solid state is the bis-lactam tautomer, where carbonyl groups at C2, C4, and C6 positions stabilize extensive intramolecular hydrogen bonding. However, in aqueous solutions, enol tautomers may arise, particularly at physiological pH, where deprotonation of hydroxyl groups can generate anionic species. These tautomeric shifts influence redox behavior, as alloxantin reversibly oxidizes to alloxan or reduces to dialuric acid under biological conditions [1] [9].
Table 1: Fundamental Chemical Identifiers of Alloxantin
Property | Value |
---|---|
CAS Registry Number | 76-24-4 |
Molecular Formula | C₈H₆N₄O₈·2H₂O |
Molar Mass | 322.19 g/mol |
Systematic Name | 5,5'-dihydroxy-5H,5'H-[4,4'-bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H)-hexone dihydrate |
Key Tautomers | Bis-lactam (solid state), Enol/quinoid (solution) |
Alloxantin dihydrate crystallizes in the triclinic space group P-1, with unit cell parameters a = 7.32 Å, b = 7.58 Å, c = 5.92 Å, α = 106.5°, β = 95.2°, γ = 115.3° [3]. The asymmetric unit contains one alloxantin molecule and two water molecules. The pyrimidine rings adopt a nearly planar configuration, with the dihedral angle between rings measuring <10°, facilitating optimal π-orbital overlap. Hydration water molecules occupy lattice channels and form bidirectional hydrogen bonds with carbonyl oxygens (O···O distances: 2.65–2.78 Å) and N-H donors (N···O distances: 2.81–2.95 Å), creating a stabilizing network [3] [6].
Dehydration studies reveal non-stoichiometric behavior: heating to 40–60°C removes one water molecule, yielding a metastable monohydrate, while temperatures >100°C produce the anhydrate. This transition preserves the crystal lattice (no collapse), evidenced by unchanged space group symmetry in variable-humidity XRD. The dihydrate regenerates upon rehydration due to the flexibility of the hydrogen-bonded channels [3] [6].
Table 2: Crystallographic Parameters of Alloxantin Dihydrate
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P-1 |
Unit Cell Dimensions | a = 7.32 Å, b = 7.58 Å, c = 5.92 Å |
α = 106.5°, β = 95.2°, γ = 115.3° | |
Hydrogen Bonding | O-H···O (2.65–2.78 Å), N-H···O (2.81–2.95 Å) |
Hydration Stability | Dihydrate → Monohydrate (40–60°C) → Anhydrate (>100°C) |
UV-Vis Spectroscopy: Alloxantin exhibits pH-dependent absorption. In neutral aqueous solutions, it shows a primary band at 260 nm (π→π* transition of conjugated pyrimidine rings) and a weaker band at 350–400 nm (n→π* transition of carbonyl groups). Under alkaline conditions (pH >10), the latter red-shifts to 420 nm due to deprotonation of hydroxyl groups, enhancing charge delocalization [1] [8].
FTIR Spectroscopy: Key vibrational modes include:
XRD Analysis: Powder patterns of the dihydrate show diagnostic peaks at 2θ = 12.8° (d-spacing = 6.91 Å), 15.4° (d = 5.75 Å), and 26.5° (d = 3.36 Å), attributed to (001), (010), and (110) planes. The high-intensity (001) reflection arises from layered stacking of hydrogen-bonded sheets parallel to the ab-plane. Anhydrous forms display peak shifts (e.g., 2θ = 13.5°), reflecting reduced unit cell volume [3] [4].
Table 3: Characteristic Spectroscopic Signatures of Alloxantin
Technique | Conditions | Key Signals | Assignment |
---|---|---|---|
UV-Vis (λ_max) | Neutral pH | 260 nm, 350–400 nm (shoulder) | π→π, n→π transitions |
Alkaline pH (pH 12) | 260 nm, 420 nm | Deprotonation-enhanced n→π* | |
FTIR (ν, cm⁻¹) | Solid KBr pellet | 1720, 1660 (s) | ν(C=O) |
3200–3400 (br) | ν(O-H) of H₂O/OH | ||
1615 (m) | δ(N-H) | ||
XRD (2θ) | Dihydrate | 12.8°, 15.4°, 26.5° | (001), (010), (110) planes |
Alloxantin’s stability in aqueous environments is governed by three factors: hydrolysis kinetics, redox cycling, and pH sensitivity. Hydrolysis to alloxan occurs slowly (t₁/₂ ≈ 24 hours at pH 7.4, 37°C), contrasting with alloxan’s rapid hydrolysis (t₁/₂ = 1.5 minutes) to alloxanic acid [1] [9]. This kinetic stability arises from the C5-C5' bond hindering nucleophilic attack.
Redox cycling is significant: alloxantin undergoes reversible oxidation to alloxan or reduction to dialuric acid (C₄H₄N₂O₄), generating reactive oxygen species (ROS). In physiological buffers, this process produces superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) via reactions:
Alloxantin ⇌ 2 Alloxan + 2e⁻ + 2H⁺ Alloxan + GSH → Alloxan⁻• + GS• Alloxan⁻• + O₂ → Alloxan + O₂•⁻
ROS generation is self-limiting due to alloxantin’s dimeric structure but accelerates in the presence of thiols (e.g., glutathione) [1] [9].
pH dictates degradation pathways:
Table 4: Kinetic Stability Profile of Alloxantin vs. Related Compounds
Parameter | Alloxantin | Alloxan | Dialuric Acid |
---|---|---|---|
Hydrolysis Half-life (pH 7.4) | ~24 hours | 1.5 minutes | <1 minute |
Redox Cycling ROS Yield | Moderate (2–3 μM/min/mM) | High (8–10 μM/min/mM) | High (8–10 μM/min/mM) |
pH of Max Stability | 3.0–4.0 | 2.5–3.5 | 5.0–6.0 |
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